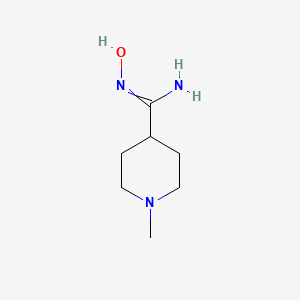
Acetic acid,2-(4-oxo-2-thiazolidinylidene)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is a chemical compound with the molecular formula C7H9NO3S. This compound is known for its unique structure, which includes a thiazolidine ring and an ester functional group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester typically involves the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-mercaptoacetate. The reaction is carried out under reflux conditions, and the product is obtained with a high yield of 95.7% . The general procedure involves stirring a mixture of ethyl 2-isocyanoacetate and potassium carbonate at room temperature, followed by the addition of ethyl 2-mercaptoacetate and heating the mixture under reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above can be scaled up for industrial purposes. The use of common reagents and standard reaction conditions makes it feasible for large-scale production.
化学反应分析
Types of Reactions
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different thiazolidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
科学研究应用
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, methyl ester
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, propyl ester
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, butyl ester
Uniqueness
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and other fields.
属性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC 名称 |
ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9) |
InChI 键 |
GFDHQCVQEZVPRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C1NC(=O)CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)

![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)







![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)


